2-Acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride
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Overview
Description
. It is a derivative of arginine, an amino acid that plays a crucial role in various biological processes. This compound is used in analytical method development, method validation, and quality control applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride involves the acetylation of L-arginine. The reaction typically requires the use of acetic anhydride as the acetylating agent and a suitable solvent such as methanol or ethanol. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in bulk and supplied with comprehensive characterization data in accordance with regulatory guidelines .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .
Scientific Research Applications
2-Acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-Acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes involved in the urea cycle and nitric oxide synthesis. These interactions can modulate various physiological processes, including vasodilation and immune response .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-arginine: Another derivative of arginine with similar properties.
L-Arginine: The parent amino acid from which the compound is derived.
N-Acetyl-L-ornithine: A similar compound with a different side chain .
Uniqueness
2-Acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H18ClN5O2 |
---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
2-acetamido-5-(diaminomethylideneamino)pentanamide;hydrochloride |
InChI |
InChI=1S/C8H17N5O2.ClH/c1-5(14)13-6(7(9)15)3-2-4-12-8(10)11;/h6H,2-4H2,1H3,(H2,9,15)(H,13,14)(H4,10,11,12);1H |
InChI Key |
YTRKLBQSEPVNMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)N.Cl |
Origin of Product |
United States |
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